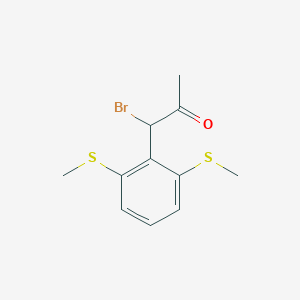![molecular formula C10H14Br2O2 B14072123 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene CAS No. 100362-78-5](/img/structure/B14072123.png)
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is an organic compound characterized by the presence of two bromine atoms and two allyloxy groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene typically involves the bromination of a suitable precursor followed by the introduction of allyloxy groups. One common method involves the reaction of 2,3-dibromobut-2-ene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The double bonds in the butene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated butane derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene involves its ability to undergo various chemical transformations. The bromine atoms and allyloxy groups provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of new functional groups and molecular structures, which can interact with specific molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-butene: A simpler analog with two bromine atoms and a butene backbone.
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: A related compound with a benzene ring and propynyl groups.
2,2-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol: A compound with a phenylene backbone and diethanol groups.
Uniqueness
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is unique due to its combination of bromine atoms and allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
100362-78-5 |
|---|---|
Formule moléculaire |
C10H14Br2O2 |
Poids moléculaire |
326.02 g/mol |
Nom IUPAC |
2,3-dibromo-1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H14Br2O2/c1-3-5-13-7-9(11)10(12)8-14-6-4-2/h3-4H,1-2,5-8H2 |
Clé InChI |
ORSMWUIFKCBSHC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=C(COCC=C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
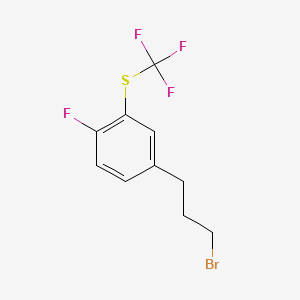

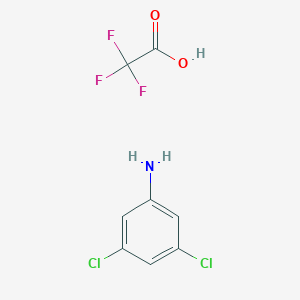


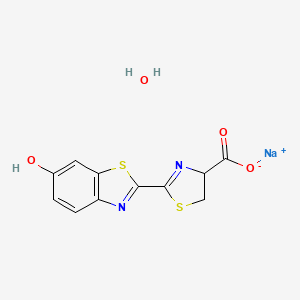
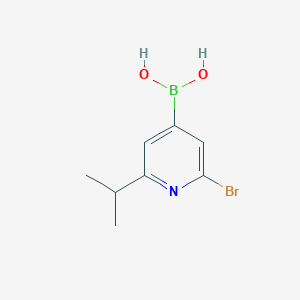
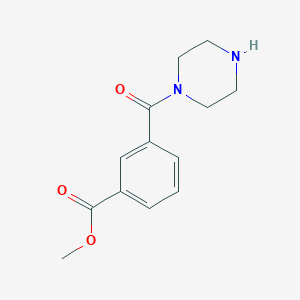

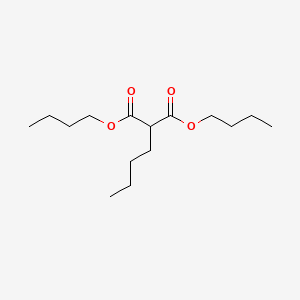
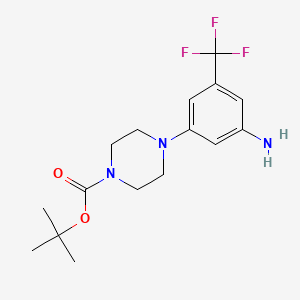
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
